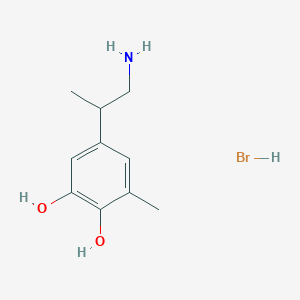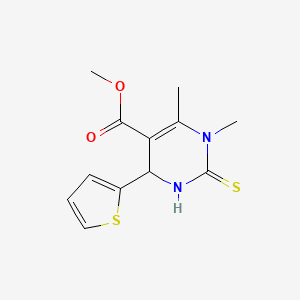![molecular formula C27H19ClN6O4S B2437985 N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide CAS No. 893788-73-3](/img/structure/B2437985.png)
N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole rings are present in a broad variety of compounds with biological and industrial significance .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the formation of the triazole ring and the attachment of the phenyl and furan rings. The synthesis of triazole derivatives has been a subject of research in modern synthetic organic transformations in academia, pharmacy, and industry .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a triazole ring, a quinazolin ring, a phenyl ring, and a furan ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazole ring, in particular, can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its properties .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Triazole-containing compounds, such as the one , are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Applications
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . They have shown widespread potential pharmaceutical activity including antibacterial and antifungal activities .
Anti-inflammatory Applications
1,2,4-triazoles have shown potential anti-inflammatory activity . This makes them valuable in the development of new drugs for treating inflammatory diseases.
Antioxidant Applications
1,2,4-triazoles have also demonstrated antioxidant activity . Antioxidants are important compounds which reduce or eliminate free radicals and thus protect cells against oxidative injury .
Analgesic Applications
1,2,4-triazoles have shown potential analgesic (pain-relieving) activity . This makes them a potential candidate for the development of new pain relief medications.
Anticancer Applications
1,2,4-triazoles have shown potential anticancer activity . They could be used in the development of new drugs for treating various types of cancer.
Antiviral Applications
Triazole nucleus is present in a number of drug classes such as antiviral . This makes them a potential candidate for the development of new antiviral medications.
Antidiabetic Applications
Triazole nucleus is also present in a number of drug classes such as antidiabetic . This makes them a potential candidate for the development of new antidiabetic medications.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that triazole compounds, which are a key component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could interact with multiple targets, contributing to its biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction could lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected.
Result of Action
Triazole compounds have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[4-[[7-chloro-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN6O4S/c1-16-4-11-20(12-5-16)39(36,37)27-25-31-24(21-15-17(28)6-13-22(21)34(25)33-32-27)29-18-7-9-19(10-8-18)30-26(35)23-3-2-14-38-23/h2-15H,1H3,(H,29,31)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYGBAYRJDACSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2437906.png)
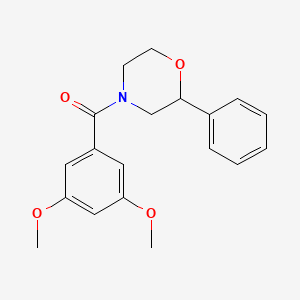
![1-benzyl-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2437908.png)
![8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2437910.png)
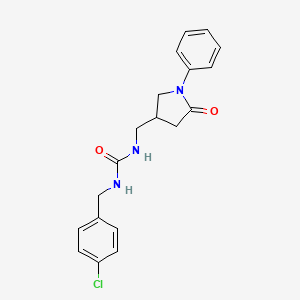
![Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2437913.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2437914.png)
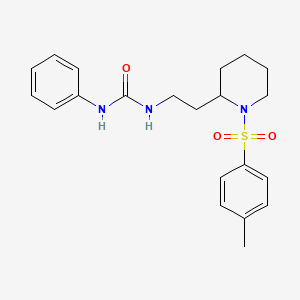


![(Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2437921.png)
